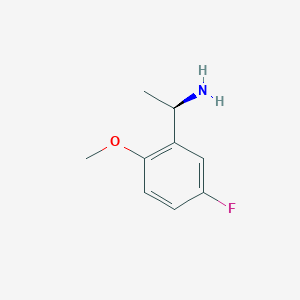

(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 5-fluoro-2-methoxybenzaldehyde with an appropriate amine source under reducing conditions. Common reagents include sodium triacetoxyborohydride or sodium cyanoborohydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

®-1-(2-methoxyphenyl)ethan-1-amine: Lacks the fluorine atom.

®-1-(5-fluoro-2-hydroxyphenyl)ethan-1-amine: Has a hydroxyl group instead of a methoxy group.

®-1-(5-chloro-2-methoxyphenyl)ethan-1-amine: Has a chlorine atom instead of a fluorine atom.

Uniqueness

®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a chiral amine compound, exhibits significant potential in pharmacology and medicinal chemistry due to its unique molecular structure, which includes a fluorinated aromatic ring and a methoxy group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12FNO

- Molecular Weight : Approximately 169.20 g/mol

- Structure Features : The compound features a methoxy group (-OCH3) and a fluorine atom attached to a phenyl ring, contributing to its biological activity.

The biological activity of this compound is likely mediated through its interactions with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the amine functional group allows it to engage in several chemical reactions, enhancing its reactivity and potential therapeutic effects.

Key Mechanisms:

- Receptor Interaction : Compounds with similar structures have shown affinity for neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways relevant to various diseases.

Biological Activity Studies

Preliminary studies have indicated that this compound possesses various biological activities that warrant further investigation. Here are some key findings from recent research:

Case Studies and Research Findings

- Neurotransmitter Systems : Research indicates that compounds similar to this compound can influence neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.

- Antimicrobial Properties : A study evaluating the antimicrobial efficacy of structurally related compounds found that they exhibited moderate to good activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains.

- In Vitro Studies : In vitro assays have shown that this compound can modulate enzyme activity linked to metabolic pathways associated with cancer progression, suggesting potential applications in oncology.

Future Directions

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future studies include:

- Detailed Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing this compound into a viable therapeutic agent.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects will provide valuable insights into its therapeutic potential.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |

InChI Key |

JFNGTRVLHDCFOX-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)OC)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.